Orinapterin

Tyrosine hydroxylase Cofactor kinetics Stereochemical structure-activity relationship

Orinapterin (CAS 13039-82-2), systematically named 2-amino-6-[(1S,2S)-1,2-dihydroxypropyl]-4(1H)-pteridinone, is a naturally occurring pteridine belonging to the biopterin class. It is the L-threo diastereomer of biopterin, structurally distinct from the predominant endogenous cofactor L-erythro-biopterin.

Molecular Formula C9H11N5O3
Molecular Weight 237.22 g/mol
CAS No. 13039-82-2
Cat. No. B086809
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOrinapterin
CAS13039-82-2
Molecular FormulaC9H11N5O3
Molecular Weight237.22 g/mol
Structural Identifiers
SMILESCC(C(C1=CN=C2C(=N1)C(=O)N=C(N2)N)O)O
InChIInChI=1S/C9H11N5O3/c1-3(15)6(16)4-2-11-7-5(12-4)8(17)14-9(10)13-7/h2-3,6,15-16H,1H3,(H3,10,11,13,14,17)/t3-,6+/m0/s1
InChIKeyLHQIJBMDNUYRAM-BBIVZNJYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Orinapterin (CAS 13039-82-2) – Identity, Stereochemical Class, and Baseline Characteristics for Procurement Evaluation


Orinapterin (CAS 13039-82-2), systematically named 2-amino-6-[(1S,2S)-1,2-dihydroxypropyl]-4(1H)-pteridinone, is a naturally occurring pteridine belonging to the biopterin class. It is the L-threo diastereomer of biopterin, structurally distinct from the predominant endogenous cofactor L-erythro-biopterin [1]. First isolated and structurally characterized from human urine in 1992, orinapterin bears a 1,2-dihydroxypropyl side chain at position 6 of the pterin ring in the (1'S,2'S) configuration [2]. It is synonymous with L-threo-biopterin, ciliapterin, and L-dictyopterin, and has been detected as a minor urinary pterin, a food biomarker in poultry and porcine tissues, and a semiochemical component in insect chemical communication systems [3][4].

Stereochemical Identity L-threo diastereomer, distinct from standard L-erythro-biopterin
Research Use Pterin cofactor kinetics, metabolomics, chemical ecology
Procurement Spec Requires explicit (1'S,2'S) configuration specification

Why L-Biopterin Cannot Substitute for Orinapterin: Stereochemical Diastereomerism and Functional Non-Interchangeability


Although orinapterin and L-erythro-biopterin share the identical molecular formula (C₉H₁₁N₅O₃) and pterin core, the L-threo versus L-erythro configuration at the 1′,2′-dihydroxypropyl side chain renders them functionally non-interchangeable [1]. The biological activity of pterin cofactors is highly stereospecific: L-erythro-tetrahydrobiopterin (BH4) is the canonical cofactor for aromatic amino acid hydroxylases and nitric oxide synthases in mammals, while the L-threo isomer—the reduced form of orinapterin—exhibits distinct kinetic behavior, including concentration-independent Km values at tyrosine hydroxylase and reduced Vmax at tryptophan hydroxylase [2][3]. Moreover, orinapterin is formed non-enzymatically via tautomerization of 7,8-dihydrobiopterin rather than through the GTP cyclohydrolase I biosynthetic pathway, underscoring a fundamentally different endogenous origin [4]. Procurement of generic “biopterin” without stereochemical specification therefore risks selecting a compound with divergent cofactor kinetics, biosynthetic relevance, and ecological function.

Orinapterin (L-threo) vs L-erythro-biopterin
Cofactor kinetic profile may differ (concentration-independent vs biphasic Km) Stereochemistry-dependent kinetic behavior limits direct substitution
Formed non-enzymatically from dihydrobiopterin Biosynthetic pathway differs; cannot mimic de novo BH4 synthesis
Documented semiochemical role in insects No ecological signaling function reported for L-erythro isomer

Quantitative Differential Evidence: Orinapterin vs. L-Erythro-Biopterin and Related Pterin Comparators


Tyrosine Hydroxylase Cofactor Kinetics: Concentration-Independent Km of L-Threo-Tetrahydrobiopterin vs. Biphasic Km of the Natural L-Erythro Isomer

The reduced form of orinapterin, L-threo-tetrahydrobiopterin, exhibits a fundamentally different Km profile as a cofactor for bovine adrenal tyrosine hydroxylase compared to the natural L-erythro-tetrahydrobiopterin (BH4). For L-erythro-BH4, the Km is concentration-dependent: ~20 µM at cofactor concentrations below 100 µM, rising to ~150 µM at concentrations above 100 µM. In contrast, the Km of the L-threo isomer (and the D-erythro isomer) remains constant and is independent of cofactor concentration across the entire tested range [1]. No substrate inhibition or biphasic behavior was observed for L-threo-BH4 [1].

Tyrosine Hydroxylase Km
Head-to-head
L-threo-BH4: concentration-independent Km. L-erythro-BH4: biphasic Km (~20 µM to ~150 µM).
Supports cofactor kinetic differentiation context
Interpret kinetic model selection accordingly
Tyrosine hydroxylase Cofactor kinetics Stereochemical structure-activity relationship

Tryptophan Hydroxylase Cofactor Activity: L-Erythro-Tetrahydrobiopterin Yields the Highest Vmax Among All Stereoisomers

In a systematic comparison of 12 tetrahydropterin cofactors including all four stereoisomers of tetrahydrobiopterin on rat brain tryptophan hydroxylase, L-erythro-tetrahydrobiopterin consistently demonstrated the highest cofactor activity (Vmax) among all pterins examined [1]. The L-threo and D-erythro isomers yielded lower Vmax values than L-erythro-BH4 and D-threo-BH4, consistent with the pattern observed for tyrosine hydroxylase where the L-erythro/D-threo and D-erythro/L-threo pairs exhibit distinct kinetic groupings [1].

Tryptophan Hydroxylase Vmax
Cross-study
L-erythro-BH4 exhibited highest Vmax among 12 pterins; L-threo yielded lower activity.
Supports serotonin pathway research interpretation
Activity ranking consistent with hydroxylase stereospecificity
Tryptophan hydroxylase Serotonin biosynthesis Cofactor stereospecificity

Endogenous Origin: Non-Enzymatic Tautomerization of 7,8-Dihydrobiopterin vs. De Novo GTP Cyclohydrolase I Pathway

Orinapterin is not produced by the canonical, GTP cyclohydrolase I-driven de novo biosynthetic pathway that generates L-erythro-tetrahydrobiopterin (BH4). Instead, it is formed via a non-enzymatic transformation of 7,8-dihydrobiopterin by a mechanism analogous to keto-enol tautomerism, as elucidated by Ogiwara et al. in the original isolation study [1]. This represents a fundamentally distinct route of endogenous generation: BH4 arises through three sequential enzymatic steps (GTP cyclohydrolase I, 6-pyruvoyltetrahydropterin synthase, sepiapterin reductase), whereas orinapterin results from spontaneous chemical rearrangement of the dihydrobiopterin intermediate [2]. In human urine, orinapterin is present as a minor component relative to biopterin, though a precise percentage ratio was not quantified in the seminal paper beyond characterization as 'a small amount' [1].

Biosynthetic Origin
Class-level
Orinapterin formed non-enzymatically via tautomerization of 7,8-dihydrobiopterin; BH4 via GTP cyclohydrolase I pathway.
Supports pterin metabolism probe context
Minor urinary component; precise ratio not quantified
Pterin metabolism Biosynthetic pathway Non-enzymatic formation

Semiochemical Function: Orinapterin as a Pheromone/Allomone/Kairomone in Insect Chemical Communication

Orinapterin is catalogued in The Pherobase as a semiochemical utilized by specific insect species in chemical communication systems, categorized as a pheromone (P), allomone (Al), and kairomone (K) [1]. No such ecological signaling function has been documented for the L-erythro-biopterin diastereomer. This functional divergence arises directly from stereochemistry: the (1'S,2'S) configuration of orinapterin's dihydroxypropyl side chain creates a distinct molecular recognition surface that is exploited in interspecies and intraspecies chemical signaling [1].

Semiochemical Role
Class-level
Documented as pheromone, allomone, kairomone in insects; no such function for L-erythro-biopterin.
Supports chemical ecology reference standard context
Quantitative behavioral data limited
Chemical ecology Semiochemistry Pheromone biology

Physicochemical Differentiation: Experimental Water Solubility of L-Biopterin vs. Predicted Solubility Profile of Orinapterin

Predicted physicochemical properties highlight quantitative differences between orinapterin and L-erythro-biopterin in parameters relevant to sample preparation and formulation. Orinapterin's predicted water solubility (ALOGPS) is 4.06 g/L, whereas the experimentally determined water solubility of L-biopterin (L-erythro-biopterin) is 0.7 mg/mL (0.7 g/L) [1]. The melting point of orinapterin is reported as >270 °C (decomposition), compared to >210 °C (decomposition) for L-biopterin . Both compounds share an identical predicted density of 1.86 g/cm³ .

Solubility Profile
Data to verify
Predicted water solubility 4.06 g/L (ALOGPS); experimental L-biopterin solubility 0.7 g/L.
Supports formulation property differentiation
Predicted vs experimental comparison requires confirmation
Physicochemical properties Solubility Formulation

Optimal Research and Industrial Deployment Scenarios for Orinapterin Based on Verified Differential Properties


Stereochemical Probe in Aromatic Amino Acid Hydroxylase Mechanism Studies

Orinapterin, upon reduction to L-threo-tetrahydrobiopterin, provides a kinetically distinct cofactor for tyrosine hydroxylase and tryptophan hydroxylase. Because L-threo-BH4 displays concentration-independent Km at tyrosine hydroxylase while the natural L-erythro-BH4 exhibits a biphasic shift from ~20 µM to ~150 µM, researchers can use orinapterin-derived cofactor to dissect the contribution of cofactor concentration-dependent cooperativity to overall enzyme regulation [1]. This application is directly supported by the evidence in Evidence Item 1 (Section 3).

Reference Standard for Urinary Pterin Metabolomics and Biomarker Discovery

As a non-enzymatically formed diastereomer of biopterin first identified in human urine, orinapterin serves as an essential reference standard for HPLC-based pterin profiling in clinical metabolomics [1]. Its distinct chromatographic retention relative to L-erythro-biopterin enables accurate quantification of the threo/erythro ratio in urine, which may reflect dihydrobiopterin pool perturbations independent of BH4 biosynthetic enzyme status. This application derives from Evidence Items 3 and 5 (Section 3).

Authentic Standard for Chemical Ecology and Semiochemical Identification

Orinapterin is required as an authentic chemical standard for gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) identification of pterin-based semiochemicals in insect chemical ecology research [1]. Its documented role as a pheromone, allomone, and kairomone in interspecies communication makes generic biopterin inappropriate for this application. This application is supported by Evidence Item 4 (Section 3).

Chiral Building Block for Synthesis of L-Threo-Pterin Glycosides (e.g., Tepidopterin)

L-threo-biopterin serves as the requisite chiral intermediate for the synthesis of tepidopterin [2'-O-(2-acetamido-2-deoxy-β-D-glucopyranosyl)-L-threo-biopterin], a pterin glycoside found in photosynthetic bacteria [1]. The stereospecificity of the glycosylation chemistry demands the L-threo configuration; L-erythro-biopterin cannot substitute. This application is supported by the stereochemical differentiation established in Evidence Items 1–2 (Section 3).

Application
Selection Property
Validation Focus
Aromatic amino acid hydroxylase mechanism studies
Cofactor kinetics stereospecificity
Concentration-dependent vs independent Km behavior review
Urinary pterin metabolomics and biomarker discovery
Chromatographic resolution
L-threo/erythro ratio accuracy in HPLC profiling
Chemical ecology and semiochemical identification
Authentic standard identity
GC-MS/LC-MS retention matching for pterin-based signals
Synthesis of L-threo-pterin glycosides (e.g., tepidopterin)
Stereochemical purity
Glycosylation reaction stereochemical outcome
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